REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[C:9]2[C:10]([CH3:15])=[CH:11][C:12]([CH3:14])=[CH:13][C:8]=2[S:7][N:6]=1)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O-])(O)=O.[Na+]>C1COCC1>[CH3:15][C:10]1[C:9]2[C:5]([CH2:3][OH:2])=[N:6][S:7][C:8]=2[CH:13]=[C:12]([CH3:14])[CH:11]=1 |f:1.2.3.4.5.6,7.8|
|
Name
|
4,6-dimethyl-benzo[d]isothiazole-3-carboxylic acid methyl ester
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=NSC2=C1C(=CC(=C2)C)C
|
Name
|
|
Quantity
|
34 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at the same temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was used in the next step of the synthesis without further purification
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1=CC(=CC2=C1C(=NS2)CO)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |